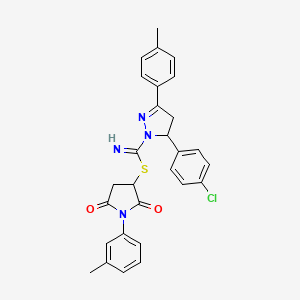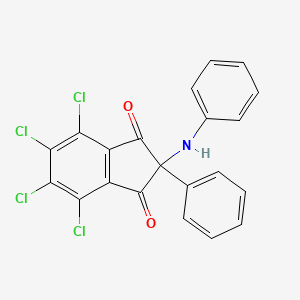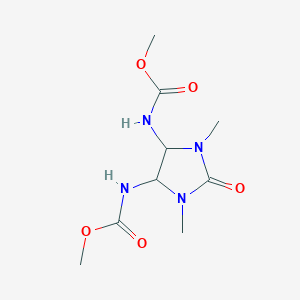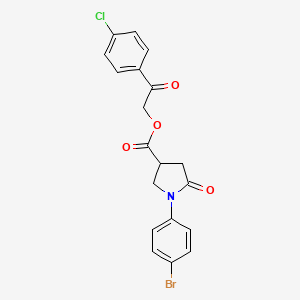![molecular formula C20H23NO5 B4929209 3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)
3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of chalcone, a naturally occurring compound found in many plants.
Mécanisme D'action
The mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, it is believed to exert its biological effects through various pathways such as inhibition of inflammatory cytokines, induction of apoptosis, and inhibition of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has significant biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, inhibit tumor growth, and exhibit antimicrobial activity. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity. It has been shown to be safe in animal studies, with no significant adverse effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the mechanism of action and determine the optimal dosage and administration route. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to investigate its efficacy against different types of microorganisms and its potential use in combination with other antimicrobial agents.
Conclusion:
In conclusion, 3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the condensation of 2-ethoxyaniline and 3,4,5-trimethoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 50-60°C. The product is obtained in a good yield after purification by recrystallization.
Applications De Recherche Scientifique
3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-3-(2-ethoxyanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-5-26-17-9-7-6-8-15(17)21-11-10-16(22)14-12-18(23-2)20(25-4)19(13-14)24-3/h6-13,21H,5H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYDQQEFLMHSD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)
![methyl 4-(4-{[isopropyl(2-methoxyethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4929138.png)
![N-(4-phenoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929140.png)
![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)


![1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B4929158.png)


![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)


![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)